3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an azetidine ring with a phenoxy group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of kinase inhibitors for cancer treatment.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as protein kinases. By modulating the activity of these enzymes, the compound can influence cellular processes like proliferation, differentiation, and apoptosis . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound shares structural similarities with 3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester and is used in similar research contexts.
Quinazolines and Quinolines: These compounds also modulate kinase activity and are studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of an azetidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
tert-butyl 3-(4-amino-2-fluorophenoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(16)6-11(12)15/h4-6,10H,7-8,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPBKPMUHXEWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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